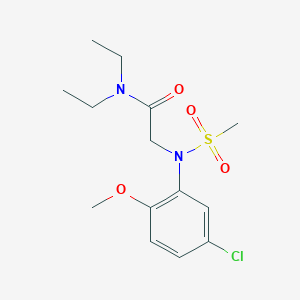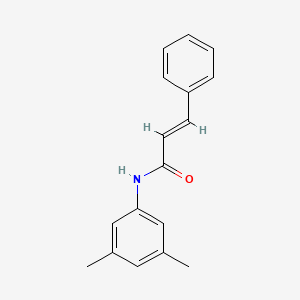![molecular formula C13H8ClN3O2S B5541789 2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)
2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole derivatives are a class of compounds widely studied for their diverse biological activities and chemical properties. The compound “2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole” belongs to this class, characterized by the presence of a benzimidazole core substituted with specific functional groups that influence its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, a study by Sharma et al. (2010) discussed the synthesis of benzimidazole derivatives with potential antihypertensive activity, which involves the condensation of 4-chloro-o-phenylenediamine with different aryl aldehydes and biphenyl tetrazole ring (Sharma, Kohli, & Sharma, 2010).
Molecular Structure Analysis
The determination of the molecular structure of benzimidazole derivatives is typically achieved through spectroscopic methods, including NMR and mass spectroscopy. These techniques provide detailed information on the functional groups present and the overall molecular architecture.
Chemical Reactions and Properties
Benzimidazole derivatives can undergo various chemical reactions, reflecting their reactivity and potential for further chemical modification. For example, Androsov and Neckers (2007) described the reactivity of a thiadiazole derivative, showing its potential for forming heterocyclic compounds through nucleophilic substitution reactions (Androsov & Neckers, 2007).
Aplicaciones Científicas De Investigación
Anticancer Potential
- A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were synthesized and evaluated for their anticancer activity. Compound 6, which shares a similar chemical backbone, showed potent activity against various human neoplastic cell lines, suggesting potential as anticancer agents. These compounds induced apoptosis and cell cycle arrest in cancer cell lines, with compound 6 demonstrating significant in vitro cytotoxicity and selective activity, indicating a possible mechanism of action through poly (ADP-ribose) polymerase (PARP) inhibition (Romero-Castro et al., 2011).
Antimicrobial Activity
- Benzimidazole derivatives have been synthesized and evaluated for in vitro antimicrobial activity, showing significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as against fungal strains like Candida albicans. This highlights their potential use in treating infections and developing new antimicrobial agents (Soni et al., 2012).
Antiprotozoal and Antibacterial Properties
- Nitro- and halogeno-substituted benzimidazole derivatives have shown remarkable antiprotozoal and antibacterial activity. Some derivatives were effective against nosocomial strains and showed activity comparable to standard treatments against gram-positive and gram-negative bacteria, indicating their potential in addressing resistant microbial strains (Kazimierczuk et al., 2002).
Antihypertensive Activity
- Derivatives of benzimidazole were synthesized and screened for antihypertensive activity, providing a foundation for developing new treatments for hypertension. The synthesis involved a series of chemical reactions leading to compounds that showed significant antihypertensive effects, suggesting their utility in managing blood pressure (Sharma et al., 2010).
Antiviral Applications
- Novel benzimidazole derivatives were investigated for their antiviral activity, particularly against hepatitis C virus (HCV), with some compounds showing significant activity. This research offers insights into the development of new antiviral agents and the importance of structural features for inhibiting HCV (Youssif et al., 2016).
Role in Organic Magnetic Materials
- The synthesis and characterization of nitroxide radicals based on benzimidazole derivatives, including those with chloro and nitro groups, have been studied for their potential in organic magnetic materials. These studies involve understanding the role of hydrogen bonds in the magnetic properties of these materials, indicating applications in designing new magnetic substances (Ferrer et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-chloro-2-nitrophenyl)sulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-8-5-6-11(17(18)19)12(7-8)20-13-15-9-3-1-2-4-10(9)16-13/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLXKPNEVRSMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)
![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)
![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)
![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)
![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)




![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)
![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)